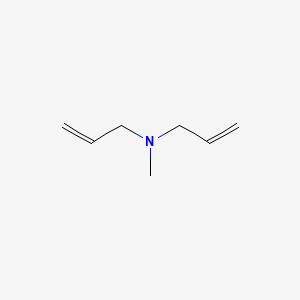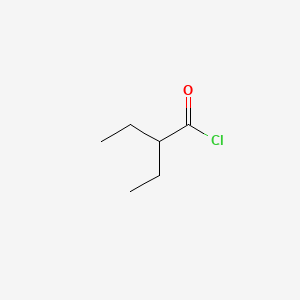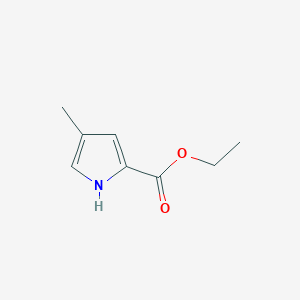
ethyl 4-methyl-1H-pyrrole-2-carboxylate
概要
説明
Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.17844 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including ethyl 4-methyl-1H-pyrrole-2-carboxylate, has been reported in several studies . For instance, one study described the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of ethyl 4-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate group attached to one of the carbon atoms and a methyl group attached to the nitrogen atom .
Chemical Reactions Analysis
In a study on the enzymatic synthesis of pyrrole esters, β-ketothioamides and ethyl cyanoacetate were used as substrates, with lipase serving as a catalyst . Under optimal conditions, lipase led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
科学的研究の応用
-
Scientific Field: Physiological Activities
- Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
- The new Py-2-C, methyl 2-[2-formyl-5-(hydroxymethyl)-1 H-pyrrol-1-yl]propanoate (78), and three known Py-2-Cs (3, 4, and 37) isolated from a Goji berry-contaminated commercial sample of African mango were tested for hydroxyl radical scavenging activity and quinone-reductase (QR) induction activity .
-
Scientific Field: Medicinal Chemistry
- Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
-
Scientific Field: Organic Electronics
-
Scientific Field: Lipase-Catalyzed Synthesis
-
Scientific Field: Drug Discovery
-
Scientific Field: Synthetic Chemistry
-
Scientific Field: Organic Electronics
-
Scientific Field: Lipase-Catalyzed Synthesis
-
Scientific Field: Drug Discovery
-
Scientific Field: Synthetic Chemistry
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, ethyl 1H-pyrrole-2-carboxylate, a similar compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
将来の方向性
While specific future directions for ethyl 4-methyl-1H-pyrrole-2-carboxylate were not found in the search results, the use of enzymes like lipase in the synthesis of pyrrole derivatives aligns with the current mainstream research direction of green chemistry . This contributes to the further development of environmentally friendly biocatalytic processes .
特性
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKYBVNHRKZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349153 | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-85-6 | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-Methyl-2-pyrrolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




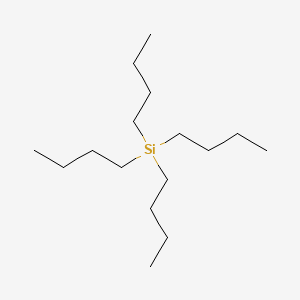
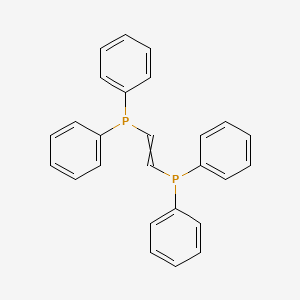
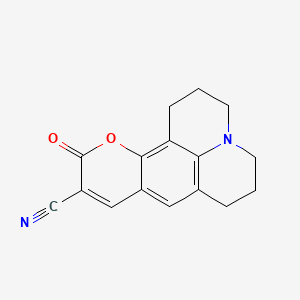
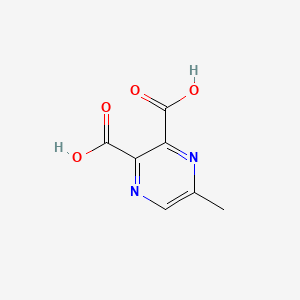
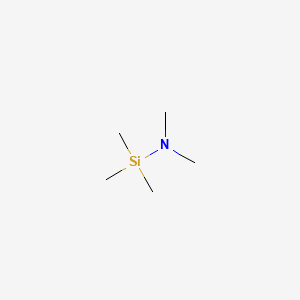
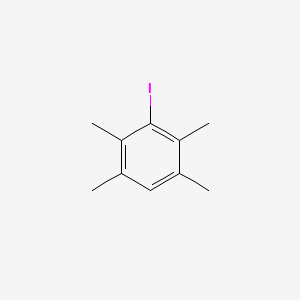
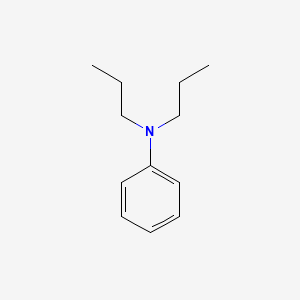
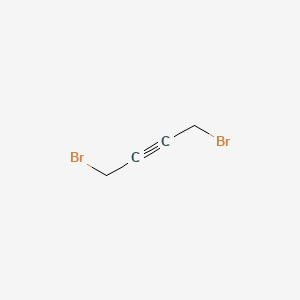
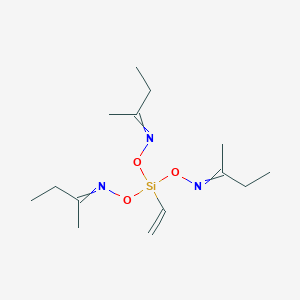
![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
